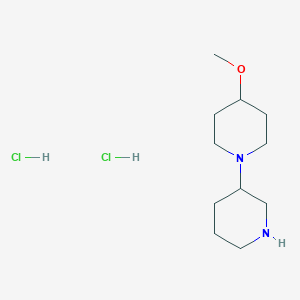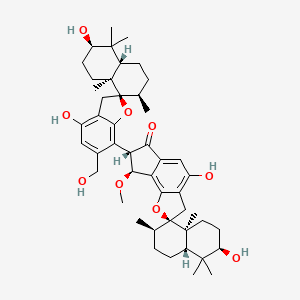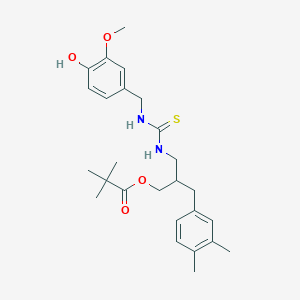
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate, also known as heptafluorobutyric acid, octadecyl ester, is a fluorinated organic compound with the molecular formula C22H37F7O2 and a molecular weight of 466.5168 g/mol . This compound is characterized by its unique structure, which includes a long octadecyl chain and a heptafluorobutanoate group, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of octadecanol (1-octadecanol) with heptafluorobutyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
C18H37OH+C4HF7COOH→C22H37F7O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanol and heptafluorobutyric acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the heptafluorobutanoate group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Octadecanol and heptafluorobutyric acid.
Reduction: Octadecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is primarily related to its ability to interact with various molecular targets through hydrophobic and fluorophilic interactions. The long octadecyl chain provides hydrophobic interactions, while the heptafluorobutanoate group offers fluorophilic interactions, making it effective in modifying surfaces and enhancing the properties of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another long-chain ester with antioxidant properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated compound used in polymer synthesis.
Heptacosyl heptafluorobutyrate: A similar ester with a longer alkyl chain.
Uniqueness
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to its combination of a long hydrophobic octadecyl chain and a highly fluorinated heptafluorobutanoate group. This dual functionality makes it particularly valuable in applications requiring both hydrophobic and fluorophilic properties .
Eigenschaften
CAS-Nummer |
400-57-7 |
|---|---|
Molekularformel |
C22H37F7O2 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C22H37F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19(30)20(23,24)21(25,26)22(27,28)29/h2-18H2,1H3 |
InChI-Schlüssel |
ABJHYFXBHBSPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
